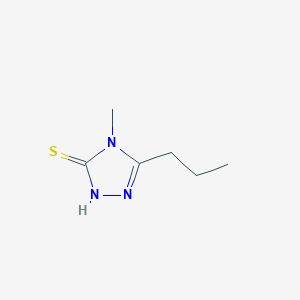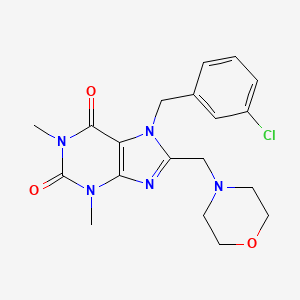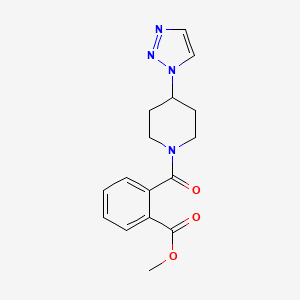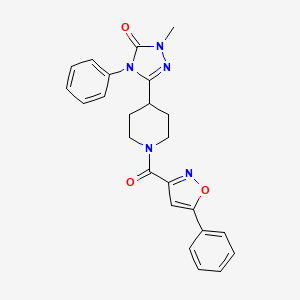
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms . It is a synthetic heterocyclic compound that has been found to be effective in preventing the corrosion of metals . This compound reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazole nucleus containing three nitrogen atoms in a single ring . The empirical formula is C3H5N3S, and the molecular weight is 115.16 .Chemical Reactions Analysis
This compound reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This suggests that it can undergo regioselective S-alkylation .Physical and Chemical Properties Analysis
This compound is a solid substance that is soluble in acetone . It has a melting point of 165-169 °C .Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of triazole derivatives, like 4-methyl-5-propyl-4H-1,2,4-triazole-3-thiol, is in the field of corrosion inhibition. These compounds are known to exhibit excellent inhibition efficiency for various metals in corrosive environments. For instance, the electrochemical, ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry), and computational studies have demonstrated that certain triazole derivatives act as potent corrosion inhibitors for copper in saline conditions, showcasing inhibition efficiency of over 94% at specific concentrations. These inhibitors operate by chemically adsorbing onto the metal surface, interacting via the sulphur atom of the thiol group and the nitrogen atoms of the triazole ring, forming a protective layer that significantly reduces corrosion rates (Chauhan et al., 2019).
Photovoltaic Applications
In the realm of renewable energy, triazole derivatives have found applications in dye-sensitized solar cells (DSSCs) as components of novel electrolyte systems. A specific study highlighted the formulation of a new thiolate/disulfide organic-based electrolyte system that incorporates triazole derivatives. This electrolyte, when used in DSSCs, showcased superior electrocatalytic activity and stability, indicating the potential of triazole derivatives in enhancing the efficiency and durability of photovoltaic devices (Hilmi et al., 2014).
DNA Methylation Inhibition
Triazole derivatives have also been studied for their potential in medical applications, specifically as DNA methylation inhibitors. These compounds could play a crucial role in cancer treatment by affecting the methylation level of tumor DNA. By modifying the expression of genes involved in cancer progression, these inhibitors offer a promising avenue for therapeutic development. The synthesis of new triazole thioether derivatives has shown potential anti-tumor activity and effects on the methylation level of tumor DNA, marking a significant step toward novel cancer treatments (Hovsepyan et al., 2018).
Electrochemical Studies
The electrochemical behavior of triazole derivatives has been the focus of studies aiming to understand their redox properties and potential applications in various electrochemical processes. These studies provide insight into the mechanisms of electrode processes involving triazole compounds, which could be vital for the development of sensors, batteries, and other electrochemical devices (Fotouhi et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-3-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMTTDKTNUANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(Azepan-1-yl)-7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methylpurine-2,6-dione](/img/structure/B2673538.png)
![Ethyl 4-(4-methylphenyl)-3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B2673539.png)
![3-(difluoromethoxy)-N'-[2-nitro-4-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B2673540.png)
![4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid](/img/structure/B2673542.png)



